
1-(Methaneseleninyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methaneseleninyl)butane is an organoselenium compound characterized by the presence of a selenium atom bonded to a butane chain
Métodos De Preparación
The synthesis of 1-(Methaneseleninyl)butane typically involves the reaction of butane with methaneseleninic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Methaneseleninyl)butane undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include selenoxides, selenones, and various substituted butane derivatives.
Aplicaciones Científicas De Investigación
1-(Methaneseleninyl)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Methaneseleninyl)butane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial for its biological effects, including the modulation of cellular redox status and the protection of cells from oxidative damage. The molecular targets and pathways involved include various enzymes and signaling pathways related to oxidative stress and redox regulation.
Comparación Con Compuestos Similares
1-(Methaneseleninyl)butane can be compared to other organoselenium compounds, such as:
Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological roles.
Selenobutane: A similar compound with selenium bonded to a butane chain, but differing in the specific functional groups attached. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other organoselenium compounds.
Propiedades
Número CAS |
651054-33-0 |
|---|---|
Fórmula molecular |
C5H12OSe |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
1-methylseleninylbutane |
InChI |
InChI=1S/C5H12OSe/c1-3-4-5-7(2)6/h3-5H2,1-2H3 |
Clave InChI |
HOIMWMRBIHDJLD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Se](=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


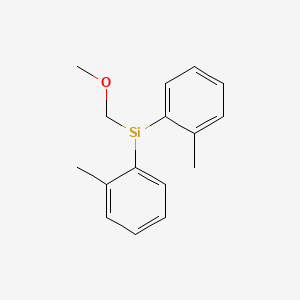


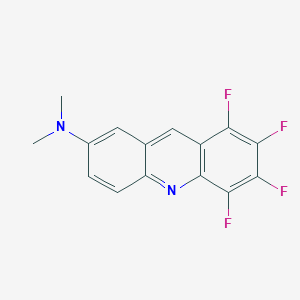

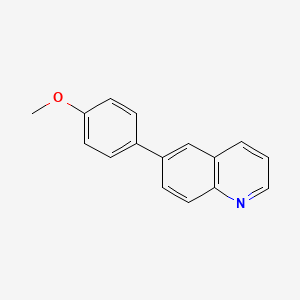
methanone](/img/structure/B12601120.png)


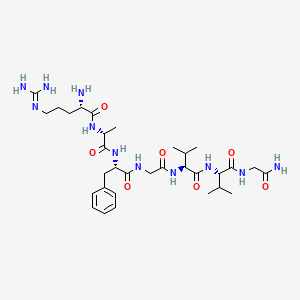
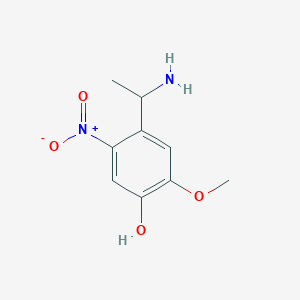
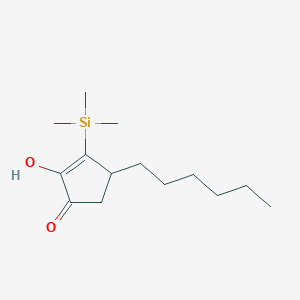
![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)
